2-Dodecenal

描述

Historical Context and Initial Discoveries in Natural Products Chemistry

The investigation into trans-2-dodecenal (B1235498) is rooted in natural products chemistry, driven by the identification of this compound in various plants and organisms. It has been found in sources such as coriander oil (Coriandrum sativum L.), cilantro, lemons (Citrus limon), dairy products, chicken, peanuts, citrus oils, and rice. nih.govsmolecule.comperfumerflavorist.com Early discoveries highlighted its contribution to the characteristic aroma profiles of these natural sources, often described as having aldehydic, waxy, citrus, or herbal notes. thegoodscentscompany.comdirectpcw.comsigmaaldrich.com Beyond its role in scent and flavor, initial research also identified its presence in the defensive secretions of organisms like the spiroboloid millipede Rhinocricus insulates, suggesting a biological function in nature beyond just aroma. perfumerflavorist.com The isolation and characterization of trans-2-dodecenal from these diverse natural origins laid the groundwork for further scientific exploration into its properties and potential applications.

Significance in Contemporary Chemical Biology and Pharmaceutical Research

In contemporary research, trans-2-dodecenal holds significance in chemical biology and pharmaceutical research due to its observed biological activities. Studies have explored its potential as an anthelmintic agent, showing effectiveness against parasitic worms such as Strongyloides stercoralis larvae. smolecule.comcambridge.orgresearchgate.net Research indicates that trans-2-dodecenal isolated from plants like Eryngium foetidum was the primary compound responsible for its anthelmintic activity. smolecule.comcambridge.orgresearchgate.net Comparisons in vitro have shown that trans-2-dodecenal can exhibit potent activity, in some cases demonstrating lower lethal dose values compared to standard antiparasitic drugs like ivermectin over certain time periods. cambridge.orgresearchgate.net

Furthermore, trans-2-dodecenal has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. smolecule.com Its mechanism of action is thought to involve the disruption of microbial cell membranes, leading to the leakage of cellular contents and cell death. smolecule.com This membrane-disrupting activity suggests its potential as an antiviral and antibacterial agent. smolecule.com Research has also explored its presence in ginger species and its potential as a natural antimicrobial agent. sigmaaldrich.comsigmaaldrich.com

Beyond its antimicrobial and anthelmintic effects, trans-2-dodecenal has been implicated in other biological processes. It has been shown to be a potent activator of KCNQ channels, which are neuronal voltage-gated potassium channels. gerli.com Dysfunction of these channels can be associated with severe epileptic encephalopathies, suggesting a potential area for future pharmaceutical investigation. gerli.com The compound's diverse bioactivities highlight its relevance in exploring new therapeutic avenues and understanding natural defense mechanisms.

Classification within Lipid Metabolism Products and Aldehydic Compounds

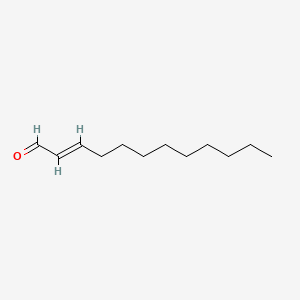

trans-2-Dodecenal is classified as an aldehyde, specifically an α,β-unsaturated fatty aldehyde. nih.gov This classification is based on its chemical structure, which features a twelve-carbon chain with a carbon-carbon double bond in the trans configuration between the second and third carbon atoms, and an aldehyde functional group (-CHO) at the first carbon. nih.gov

Within the broader context of lipid metabolism, fatty aldehydes are derived from fatty acids. gerli.com While trans-2-dodecenal itself is a fatty aldehyde, it can also be a product or intermediate in biological pathways involving lipids. For instance, microbial metabolism studies have shown that microorganisms like Penicillium chrysogenum can metabolize trans-2-dodecenal into compounds such as trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. koreascience.kr This demonstrates its involvement in metabolic transformations of lipid-related molecules. Its presence in natural sources, often alongside other lipid-derived compounds, further supports its classification and relevance within the study of lipid metabolism products.

Research Findings on Anthelmintic Activity

| Compound | Source | Organism Tested | 24 h LD₅₀ (mM) | 48 h LD₅₀ (mM) |

| trans-2-Dodecenal | Eryngium foetidum | Strongyloides stercoralis L3i | 0.461 | 0.411 |

| Ivermectin | Synthetic | Strongyloides stercoralis L3i | 2.251 | 0.499 |

Data derived from in vitro studies comparing the lethal dose (LD₅₀) of trans-2-dodecenal and ivermectin against infective third-stage larvae of Strongyloides stercoralis. cambridge.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

(E)-dodec-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZFFBDIMUILS-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051847 | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS], Colourless to slightly yellow liquid; Fatty, citus-like aroma | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10424 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

73.00 to 74.00 °C. @ 0.50 mm Hg | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.839-0.849 | |

| Record name | 2-Dodecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1349/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20407-84-5, 4826-62-4, 82107-89-9 | |

| Record name | (E)-2-Dodecenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20407-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004826624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020407845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082107899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dodecenal, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Dodecenal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Dodec-2-en-1-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodec-2-en-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DODECENAL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D55O81P4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Dodecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031020 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthetic Pathways

Plant-Derived Biosynthesis and Distribution

Trans-2-dodecenal (B1235498) is naturally abundant in several plant species.

Occurrence in Medicinal and Aromatic Plants

Trans-2-dodecenal is a significant constituent in the essential oil of various medicinal and aromatic plants. It is a main component in Eryngium foetidum (culantro), where it is also known as eryngial. cambridge.org Studies on the essential oil composition of E. foetidum from different geographical locations have shown varying levels of (E)-2-dodecenal, ranging from 15.9% to 67%. aessweb.com For instance, studies reported levels of 37.4% in Bangladesh, 45.5% in Vietnam, 45.9% in India, 58.1% in Western Nepal, and 59.7% in Malaysia. aessweb.combanglajol.info It is also found in Coriandrum sativum (coriander), contributing to its characteristic aroma. researchgate.netperfumerflavorist.comperfumerflavorist.com

| Plant Species | Common Name | (E)-2-Dodecenal Concentration (%) | Geographical Origin | Source |

| Eryngium foetidum | Culantro | 37.4 | Bangladesh | aessweb.combanglajol.info |

| Eryngium foetidum | Culantro | 45.5 | Vietnam | aessweb.combanglajol.info |

| Eryngium foetidum | Culantro | 45.9 | India | aessweb.combanglajol.info |

| Eryngium foetidum | Culantro | 58.1 | Western Nepal | aessweb.com |

| Eryngium foetidum | Culantro | 59.72 | Malaysia | aessweb.combanglajol.info |

| Eryngium foetidum | Culantro | 58–67 | South Vietnam | aessweb.com |

| Eryngium foetidum | Culantro | 27.5 | Venezuelan Andes | aessweb.combanglajol.info |

| Eryngium foetidum | Culantro | 15.9–37.5 | Western Africa | aessweb.com |

| Eryngium foetidum | Culantro | <1.32 | Cuba and Taiwan | aessweb.com |

| Coriandrum sativum | Coriander | Not specified as major constituent | Various | researchgate.netperfumerflavorist.comperfumerflavorist.com |

While the search results confirm the presence of trans-2-dodecenal in Eryngium foetidum and Coriandrum sativum, specific data for Etlingera species and Galagania fragrantissima were not found in the provided snippets.

Presence in Agricultural Products and Food Systems

Trans-2-dodecenal has been identified in various agricultural products and food systems. It is found in dairy products, chicken, peanuts, citrus oils, and rice. researchgate.netperfumerflavorist.comperfumerflavorist.com In food flavorings, it contributes to notes described as fatty, waxy, mandarin orange, and citrusy. researchgate.net It is a key component in cilantro flavors, often second to trans-2-decenal. perfumerflavorist.com In savory flavors, it can enhance cooked or fried notes, and in citrus flavors, it can lift profiles, particularly in mandarin and tangerine. perfumerflavorist.com Low levels can also add a subtle skin note to fruit flavors. perfumerflavorist.com Specific concentrations can vary depending on the food product and preparation; for example, it is notably high in fried chicken. perfumerflavorist.com

Biosynthesis in Non-Plant Organisms

Beyond the plant kingdom, trans-2-dodecenal's occurrence and biosynthesis have been noted in other organisms.

Identification in Invertebrate Secretions

Trans-2-dodecenal has been identified in the defensive secretions of invertebrates. It was found in the defensive secretion of the spiroboloid millipede Rhinocricus insulatus. perfumerflavorist.comnih.govebi.ac.uk This was a notable finding as the compound was previously known primarily from plants. perfumerflavorist.comnih.govebi.ac.uk The presence of trans-2-dodecenal in millipede secretions suggests a role in chemical defense against predators. redalyc.org

Microbial Transformations and Metabolite Production

Microorganisms are capable of metabolizing trans-2-dodecenal. researchgate.netkoreascience.kr Screening studies have revealed several microorganisms that can transform this compound. researchgate.netkoreascience.kr For example, scale-up fermentation with Penicillium chrysogenum resulted in the production of two microbial metabolites: trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. researchgate.netkoreascience.kr These findings indicate that microbial transformations can alter trans-2-dodecenal, leading to the formation of different metabolites. researchgate.netkoreascience.kr Microbial transformation can also serve as a method for producing novel metabolites. koreascience.krsemanticscholar.org

The Chemical Compound trans-2-Dodecenal: Occurrence and Biosynthesis

trans-2-Dodecenal is an α,β-unsaturated aldehyde with a 12-carbon chain, characterized by a trans-configured double bond at the C2 position and an aldehyde functional group . This compound is recognized for its distinct powerful citrusy odor, often described as unpleasant and gassy at high concentrations, but interestingly natural, orange-mandarin-like in extreme dilution thegoodscentscompany.com. It also presents waxy, metallic, and cilantro-like notes thegoodscentscompany.com.

Naturally occurring in various plants, trans-2-dodecenal is notably abundant in Eryngium foetidum (culantro) and Coriandrum sativum (coriander), contributing to their characteristic aroma smolecule.com. It has also been detected in lemons (Citrus limon) foodb.cahmdb.ca. Beyond its aromatic properties, trans-2-dodecenal is considered a bioactive compound with reported antimicrobial activities smolecule.com.

trans-2-Dodecenal is found in the leaves and seeds of herbs like coriander (Coriandrum sativum) koreascience.kr. It is a major active compound in cilantro and has been reported to be effective against Salmonella koreascience.kr. It has also been identified as the main anthelmintic compound in Eryngium foetidum gerli.comresearchgate.net.

The biosynthesis of trans-2-dodecenal in plants is linked to the oxidative fragmentation of polyunsaturated fatty acids gerli.com. While specific detailed pathways for trans-2-dodecenal biosynthesis in plants are not extensively documented in the search results, related unsaturated aldehydes are known to be produced through the breakdown of membrane lipids, particularly under stress conditions gerli.comcabidigitallibrary.org.

Biotransformation by Fungal Species (e.g., Penicillium chrysogenum)

Microorganisms, including fungi, possess the ability to metabolize and chemically modify a wide array of organic compounds koreascience.kr. Studies on the microbial metabolism of trans-2-dodecenal have revealed that certain fungal species can biotransform this compound koreascience.krresearchgate.netresearchgate.net. Penicillium chrysogenum is one such fungus capable of metabolizing trans-2-dodecenal koreascience.krresearchgate.netresearchgate.net.

Scale-up fermentation experiments with Penicillium chrysogenum have demonstrated the production of microbial metabolites from trans-2-dodecenal koreascience.krresearchgate.netresearchgate.net. This highlights the potential of using microbial systems to study the metabolic fate of such compounds koreascience.kr.

Characterization of Microbial Metabolites (e.g., trans-2-dodecenol, trans-3-dodecenoic acid)

The microbial metabolism of trans-2-dodecenal by Penicillium chrysogenum has led to the isolation and identification of two major metabolites: trans-2-dodecenol and trans-3-dodecenoic acid koreascience.krresearchgate.netresearchgate.net. These metabolites were identified using spectroscopic methods, including 2D-NMR and IR spectroscopy koreascience.kr.

trans-2-dodecenol is a common component of essential oils from plants like Coriandrum sativum koreascience.kr. trans-3-dodecenoic acid was identified through spectral analysis, showing characteristic absorption bands for hydroxyl and carboxyl groups, and a molecular ion peak consistent with its structure koreascience.kr. The presence of a double bond with a coupling constant indicative of trans geometry was confirmed through NMR analysis koreascience.kr.

The biotransformation pathways suggest that trans-2-dodecenal can be reduced to trans-2-dodecenol or oxidized to trans-3-dodecenoic acid by microbial action smolecule.comkoreascience.kr.

Environmental and Physiological Factors Influencing Biosynthesis

The production of volatile organic compounds (VOCs), including aldehydes like trans-2-dodecenal, in plants can be influenced by various environmental and physiological factors.

Abiotic Stress Responses and Volatile Organic Compound (VOC) Profiling (e.g., salinity in Citrus roots)

Abiotic stresses, such as salinity, drought, and extreme temperatures, can significantly impact plant growth, development, and metabolism, including the production of secondary metabolites and VOCs cabidigitallibrary.orgnih.govmdpi.cominca.edu.cu. Salinity is a major challenge for citrus cultivation, affecting plant physiology and leading to decreased productivity cabidigitallibrary.orgmdpi.cominca.edu.cu.

While the search results discuss the impact of salinity on citrus and the plant's responses, including the accumulation of osmolytes and activation of antioxidant enzymes, a direct link between salinity stress in citrus roots and the specific biosynthesis or profiling of trans-2-dodecenal is not explicitly detailed cabidigitallibrary.orgnih.govmdpi.cominca.edu.cu. However, the broader context suggests that abiotic stress can remodel membrane fluidity and lead to the release of α-membrane lipids, which are precursors for unsaturated fatty acids and subsequently, potentially, related aldehydes gerli.comcabidigitallibrary.org. Studies on citrus rootstocks have shown that rootstock choice can influence the biosynthesis of aldehydes in the fruit peel, although this is discussed in the context of different rootstock varieties rather than direct abiotic stress response within the roots themselves mdpi.com.

Research on other plants indicates that abiotic stress can induce oxidative stress, promoting the production of antioxidative metabolites like phenolic compounds mdpi.com. While trans-2-dodecenal has antimicrobial properties smolecule.com, its role specifically as a stress response volatile in citrus roots under salinity requires further direct investigation based on the provided search results.

Developmental and Tissue-Specific Expression of Biosynthetic Enzymes

The biosynthesis of compounds in plants is often regulated by developmental stage and is tissue-specific frontiersin.org. The expression of genes encoding biosynthetic enzymes can vary significantly across different tissues and during different stages of development frontiersin.orgoup.com.

Biological Activities and Molecular Mechanisms

Antimicrobial Efficacy and Cellular Targets

Trans-2-dodecenal (B1235498) exhibits significant antimicrobial activity against a range of microorganisms, including bacteria and fungi. smolecule.com Its mechanism of action is primarily linked to the disruption of microbial cellular structures and interference with essential molecular processes.

Antibacterial Action Spectrum and Potency

Research indicates that trans-2-dodecenal possesses antibacterial activity against various bacterial strains. smolecule.com It has demonstrated efficacy against Gram-positive bacteria such as Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. nih.govresearchgate.net Studies have shown low minimum inhibitory concentration (MIC) values against these bacteria, suggesting potent activity. nih.govresearchgate.net For instance, trans-2-dodecenal has shown strong antibacterial activity against Staphylococcus aureus with MIC and minimum bactericidal concentration (MBC) values of 105 µg/mL. scielo.org.couptc.edu.co It has also shown inhibitory and bactericidal activity against Salmonella choleraesuis ssp. choleraesuis with MIC and MBC values of 6.25 µg/mL. uptc.edu.co

Table 1: Antibacterial Activity of trans-2-Dodecenal against Selected Bacteria

| Bacterium | Gram Stain | MIC (g/mL) | MBC (g/mL) | Source |

| Bacillus cereus | Positive | 4-8 | 4-8 | nih.govresearchgate.net |

| Bacillus subtilis | Positive | 4-8 | 4-8 | nih.govresearchgate.net |

| Staphylococcus aureus | Positive | 105 | 105 | scielo.org.couptc.edu.co |

| Salmonella choleraesuis ssp. choleraesuis | Negative | 6.25 | 6.25 | uptc.edu.co |

Antifungal Activity and Selectivity

Trans-2-dodecenal also exhibits antifungal properties. It has been reported to have antifungal activity against dermatophytes, including Trichophyton rubrum. scispace.com

Mechanisms of Cell Membrane Disruption and Cellular Content Leakage

A key mechanism by which trans-2-dodecenal exerts its antimicrobial effects is through the disruption of microbial cell membranes. smolecule.comresearchgate.net This disruption can lead to increased membrane permeability, causing the leakage of essential cellular contents and ultimately resulting in cell death. smolecule.com The lipophilic nature of the compound may facilitate its ability to cross and interact with the lipid bilayer of microbial membranes. nih.govmdpi.com

Interference with Essential Microbial Molecular Pathways

Beyond membrane disruption, trans-2-dodecenal can interfere with various molecular pathways essential for microbial survival and proliferation. As an -unsaturated aldehyde, it can react with nucleophilic groups in biological molecules, such as amino and thiol groups in proteins and potentially the phosphate (B84403) anion of DNA. mdpi.comgoogle.comresearchgate.net This interaction can lead to the inactivation of essential enzymes and disruption of metabolic processes. mdpi.comgoogle.comresearchgate.net Studies suggest it may target molecular pathways involved in maintaining cell membrane integrity.

Anthelmintic Properties and Neuromuscular Effects

Trans-2-dodecenal has demonstrated significant anthelmintic properties, particularly against parasitic nematodes. smolecule.com

Activity against Parasitic Nematodes

Trans-2-dodecenal has shown potent activity against the larvae of Strongyloides stercoralis, a parasitic nematode. smolecule.comgerli.comnih.govkoreascience.krcabidigitallibrary.orgnih.govresearchgate.netresearchgate.net In vitro studies have indicated that trans-2-dodecenal is the main compound responsible for the anthelmintic activity observed in Eryngium foetidum extracts. smolecule.comcabidigitallibrary.orgnih.govresearchgate.net Comparative studies have shown that trans-2-dodecenal can be more potent than ivermectin, a commonly used antiparasitic drug, against Strongyloides stercoralis larvae in vitro, with a lower 24-hour LD value. cabidigitallibrary.orgnih.govnih.govcambridge.org

Table 2: Comparative Anthelmintic Activity against Strongyloides stercoralis Larvae

| Compound | 24-hour LD (mM) | 48-hour LD (mM) | Source |

| trans-2-Dodecenal | 0.461 | 0.411 | cabidigitallibrary.orgnih.govcambridge.org |

| Ivermectin | 2.251 | 0.499 | cabidigitallibrary.orgnih.govcambridge.org |

The mechanism of its anthelmintic action may involve the disruption of nematode neuromuscular signaling, although further research is needed to fully elucidate the molecular targets. nih.gov

Comparative Bioactivity with Reference Anthelmintics (e.g., Ivermectin)

Studies have investigated the anthelmintic potential of trans-2-dodecenal, particularly in comparison to established drugs like ivermectin. In vitro bioassays using infective third-stage larvae of Strongyloides stercoralis have shown promising results. Trans-2-dodecenal, isolated from Eryngium foetidum, demonstrated acute toxicity against these larvae. cambridge.orgresearchgate.netumpr.ac.id

A comparative analysis of the 50% lethal dose (LD₅₀) values revealed that trans-2-dodecenal was significantly more effective than ivermectin at killing S. stercoralis larvae after 24 hours of exposure. cambridge.orgcabidigitallibrary.org The 24-hour LD₅₀ for trans-2-dodecenal was reported as 0.461 mM (461 µM), while that for ivermectin was 2.251 mM (2.25 mM). cambridge.orgcabidigitallibrary.orgnih.gov This indicates a approximately 4.9-fold increase in activity for the plant compound over ivermectin at this time point. cambridge.org However, there was no significant difference observed between the LD₅₀ values of trans-2-dodecenal (0.411 mM) and ivermectin (0.499 mM) after 48 hours in vitro. cambridge.orgcabidigitallibrary.org

The following table summarizes the comparative in vitro anthelmintic activity:

| Compound | 24 h LD₅₀ (mM) | 48 h LD₅₀ (mM) |

| trans-2-Dodecenal | 0.461 | 0.411 |

| Ivermectin | 2.251 | 0.499 |

Proposed Mechanisms of Neuromuscular Signaling Disruption in Helminths

While the precise molecular targets of trans-2-dodecenal in helminths require further elucidation, current understanding suggests its mechanism of anthelmintic action likely involves the disruption of nematode neuromuscular signaling. Research into plant-based anthelmintics has sometimes been guided by the known similarities in neuromuscular transmission between nematodes and insects, implying potential shared targets for bioactive compounds. cambridge.orgresearchgate.net Computational tools, such as molecular docking, are predicted to be useful in identifying interactions with target proteins, such as helminthic ion channels, to confirm these proposed mechanisms.

Influence of Compound Lipophilicity on Larval Inactivation

The lipophilic nature of trans-2-dodecenal is considered a factor contributing to its rapid rate of larval inactivation. cambridge.orgresearchgate.netnih.gov As a non-polar, lipophilic unsaturated long-chain fatty aldehyde, its chemical properties may facilitate its diffusion across the cuticle of helminth larvae. cambridge.org This ease of penetration could contribute to the compound's ability to reach and interact with intracellular targets, leading to the observed toxicity. cambridge.org

Anti-inflammatory Pathways and Enzyme Modulation

Beyond its anthelmintic properties, trans-2-dodecenal has also demonstrated activity related to inflammatory pathways, particularly through enzyme modulation.

Inhibition of Inflammatory Mediators (e.g., 5-Lipoxygenase)

Trans-2-dodecenal has been identified as a compound responsible for anti-inflammatory activity in essential oils where it is a dominant component. nih.gov Aliphatic aldehydes, including trans-2-dodecenal, have shown strong inhibitory activity against the enzyme 5-lipoxygenase (5-LOX). nih.govresearchgate.netresearchgate.net This inhibitory effect is thought to be related to the structural similarities between aliphatic aldehydes and fatty acids, which are substrates for 5-LOX. nih.govresearchgate.net In vitro assays evaluating the anti-inflammatory activity of essential oils have commonly used the inhibition of soybean 5-lipoxygenase. nih.govmdpi.com

Interaction with Cellular Nucleophiles and Proteins

As an α,β-unsaturated aldehyde, trans-2-dodecenal is characterized by its electrophilic nature. nih.govresearchgate.net This property allows it to readily react with various cellular nucleophiles. nih.govresearchgate.net These nucleophilic targets include amino groups found in proteins and DNA, as well as thiol groups present in biological molecules. nih.govresearchgate.net The reaction between trans-2-alkenals and nucleophilic amino acid side chains, such as those of lysine, histidine, and cysteine residues in peptides and proteins, can lead to the formation of Schiff base and Michael adducts. oup.comresearchgate.netresearchgate.netresearchgate.net This interaction with cellular components, particularly proteins, is likely a key aspect of its biological activity, including its potential cytotoxic and anti-inflammatory effects. researchgate.net

Role in Modulating Leukotriene Production

The enzyme 5-lipoxygenase plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes. nih.govwikipedia.orgnih.gov Leukotrienes, such as Leukotriene B4, Leukotriene C4, and Leukotriene D4, are potent inflammatory mediators involved in various physiological and pathological processes, including inflammation. wikipedia.orgnih.govwikipedia.orgcmdm.twnih.govnih.gov By inhibiting the activity of 5-lipoxygenase, trans-2-dodecenal can modulate the production of these pro-inflammatory leukotrienes. nih.gov This inhibitory action on the 5-LOX pathway contributes to the observed anti-inflammatory properties of trans-2-dodecenal. nih.gov

Trans-2-dodecenal is a naturally occurring fatty aldehyde found in various sources, including cilantro (Coriandrum sativum) and culantro (Eryngium foetidum). nih.govnih.gov Research has revealed significant biological activities associated with this compound, particularly concerning neurobiological modulation through ion channels and its role in insect chemical ecology.

Insect Chemical Ecology and Behavioral Modulation Trans-2-dodecenal plays a role in the chemical ecology of insects, influencing their behavior through olfactory reception.

Role in Plant Defense Signaling against Herbivores

trans-2-Dodecenal plays a role in the defense mechanisms of plants, potentially acting as a signaling molecule. smolecule.com Research indicates its involvement in plant defense signaling against herbivores. For instance, trans-2-dodecenal has been identified as a dominant compound in extracts from Eryngium foetidum that exhibit deterrent effects on oviposition by the potato tuber moth (Phthorimaea operculella). nih.gov Studies have shown that both trans-2-dodecenal and trans-2-tridecenal, another compound found in E. foetidum, elicited antennal responses in the potato tuber moth and demonstrated significant oviposition repellent effects. nih.gov Specifically, trans-2-dodecenal at a concentration of 10 mg/mL achieved a 100% repellent effect on oviposition in laboratory settings. nih.gov The repellent effect of trans-2-dodecenal increased with increasing concentrations. nih.gov Aldehydes, including trans-2-dodecenal, may represent a class of compounds that deter oviposition in this pest. nih.gov Plant secondary metabolites, such as trans-2-dodecenal, are synthesized by plants in response to herbivore attacks and can function in regulating defense signaling pathways. nih.gov Volatile metabolites released upon herbivore attack are capable of directly inducing or priming hormonal defense signaling pathways. nih.gov

Broad Biological Roles and Metabolic Interventions

Contributions to General Biological Defense Mechanisms

trans-2-Dodecenal exhibits notable biological activities contributing to general biological defense mechanisms, particularly its antimicrobial and anthelmintic properties. smolecule.com Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to the leakage of cellular contents and ultimately cell death. smolecule.com This mechanism suggests its potential as an antiviral and antibacterial agent. smolecule.com Studies have indicated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. smolecule.com

Furthermore, trans-2-dodecenal, also known as eryngial, has been identified as a main anthelmintic compound in Eryngium foetidum. cambridge.org In vitro studies have demonstrated its significant larvicidal activity against nematodes, such as Strongyloides stercoralis. cambridge.org Comparative studies with ivermectin, a commonly used anthelmintic drug, have shown that trans-2-dodecenal can be more effective at shorter exposure times.

| Compound | 24 h LC₅₀ (mM) | 48 h LC₅₀ (mM) |

| trans-2-Dodecenal | 0.461 | 0.411 |

| Ivermectin | 2.251 | 0.499 |

*LC₅₀ values represent the lethal concentration required to kill 50% of the larvae. cambridge.org

trans-2-Dodecenal is also recognized as a key active compound in cilantro (Coriandrum sativum) that contributes to preventing foodborne illnesses, demonstrating greater effectiveness against Salmonella compared to gentamicin. koreascience.kr Beyond plant-derived roles, trans-2-dodecenal has been identified as a defensive compound produced by millipedes, highlighting its broader involvement in defense mechanisms across different organisms. researchgate.net

Involvement in Quorum Sensing Inhibition (e.g., Autoinducer-2)

Regulation of Oxidative Stress Responses (e.g., H₂O₂ accumulation in plants)

Research suggests a potential link between trans-2-dodecenal and oxidative stress responses in plants, although the specific mechanisms involving H₂O₂ accumulation require further detailed investigation. ufrgs.br Oxidative stress in biological systems, including plants, involves an imbalance between the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and the capacity of antioxidant defense systems. nih.govmdpi.com H₂O₂ functions as a signaling molecule in plants and is involved in various physiological processes, including stress responses. mdpi.comfrontiersin.org While trans-2-dodecenal has been mentioned in the context of research on plant natural products and their ability to cope with oxidative stress, the precise nature of its regulatory role or direct impact on H₂O₂ accumulation in plants is not extensively detailed in the available information. ufrgs.br However, the broader context of plant natural products influencing oxidative stress responses and H₂O₂ as a signaling molecule in plant defense suggests an area for potential future research regarding trans-2-dodecenal. nih.govmdpi.comfrontiersin.org

Ecological and Inter Species Interactions

Volatile-Mediated Plant-Plant Communication

Volatile organic compounds (VOCs) are known to facilitate communication between plants, influencing their defense strategies and potentially other physiological processes mdpi.com.

Induction of Defense Responses in Receiver Plants

Plants under stress, such as herbivore attack, can release VOCs that can be perceived by neighboring plants, potentially priming their defenses for future threats mdpi.comresearchgate.net. While research on trans-2-dodecenal's specific role in inducing defense responses in receiver plants is not extensively detailed in the provided search results, VOCs in general are recognized for this function researchgate.netfrontiersin.org. Studies on other aldehydes, such as trans-2-hexenal (B146799) and trans-2-decenal, have shown their capacity to inhibit the growth of plant pathogens, suggesting a broader role for this class of compounds in plant defense frontiersin.orgnih.gov.

Modulation of Plant Growth and Reproductive Strategies by VOCs

VOCs can influence various aspects of plant growth and development mdpi.com. Some bacterial VOCs have been shown to promote plant growth by affecting root architecture, increasing surface area for nutrient and water uptake, and enhancing photosynthetic efficiency nih.gov. Allelopathic effects mediated by VOCs can either inhibit or promote the growth of neighboring plants, influencing competition and community structure mdpi.comresearchgate.net. While the provided information highlights the influence of VOCs on plant growth and allelopathy, specific research detailing the direct modulation of plant growth or reproductive strategies by trans-2-dodecenal (B1235498) as a volatile signal in plant-plant communication is limited. However, it is known that trans-2-dodecenal is a plant metabolite and a component of essential oils that can have biological activities nih.govebi.ac.uk.

Plant-Microbe and Plant-Pest Interactions

Trans-2-Dodecenal exhibits properties that influence interactions with microorganisms and pests, contributing to plant defense.

Influence on Soil Microbial Communities

Soil microbial communities are crucial for nutrient cycling and soil health mdpi.com. Their composition and diversity are influenced by various factors, including soil pH, nutrient availability, and plant species copernicus.org. While the search results emphasize the importance of soil microbial communities and the factors influencing them, there is no direct information specifically detailing the influence of trans-2-dodecenal on soil microbial communities mdpi.comcopernicus.org. Research on plant-microbe interactions often focuses on root exudates and other plant-derived compounds, but the specific impact of volatile trans-2-dodecenal in the soil environment is not explicitly described.

Allelopathic Effects and Biocontrol Applications

Trans-2-Dodecenal has demonstrated allelopathic potential and is being explored for biocontrol applications, particularly as a pest repellent. It is a dominant compound in Eryngium foetidum extracts that has shown significant oviposition repellent effects against the Potato Tuber Moth (Phthorimaea operculella) researchgate.netmdpi.comresearchgate.net. Studies have shown that both trans-2-dodecenal and trans-2-tridecenal, individually and in mixture, deter oviposition by this pest researchgate.netmdpi.com. The efficacy of trans-2-dodecenal at a concentration of 10 mg/mL achieved a 100% repellent effect in one study mdpi.com. This suggests its potential for developing ecological control strategies for agricultural pests researchgate.netmdpi.com.

Trans-2-dodecenal also possesses antimicrobial properties, disrupting microbial cell membranes, which could contribute to plant defense against pathogens smolecule.com. It has shown effectiveness against various bacterial and fungal strains in vitro smolecule.com.

Data on the oviposition repellent effects of trans-2-dodecenal against the Potato Tuber Moth are summarized in the table below:

| Compound | Concentration (mg/mL) | Oviposition Stimulation Index (OSI) | Repellent Effect (%) |

| trans-2-Dodecenal | 10 | -100% | 100 |

| trans-2-Tridecenal | 10 | -94.03% | 94.03 |

| Mixture (Natural Ratio) | 10 | -95.11% | 95.11 |

| Mixture (Natural Ratio) | 5 | -90.96% | 90.96 |

Environmental Stress Adaptation through Metabolite Profiling

Plants alter their metabolite profiles in response to environmental stresses, such as salinity or drought, as part of their adaptation strategies tandfonline.comnih.gov. Metabolomic studies can reveal these changes and provide insights into tolerance mechanisms tandfonline.com. Trans-2-dodecenal has been identified as a salt-responsive metabolite in the roots of Citrus aurantium tandfonline.comresearchgate.net. Under salt stress, the concentration of trans-2-dodecenal was observed to increase significantly tandfonline.com. This suggests a potential role for trans-2-dodecenal in the plant's response to salinity stress, although the specific mechanisms are not fully elucidated in the provided information tandfonline.com. Drought stress has also been shown to induce changes in the essential oil profile of Eryngium foetidum, where trans-2-dodecenal is a major component, indicating that the production of this volatile can be influenced by environmental conditions nih.gov.

Changes in trans-2-Dodecenal Levels in Response to Environmental Stimuli (e.g., salinity)

Environmental stimuli, such as salinity, can significantly impact the metabolic profiles of plants, leading to changes in the production of VOCs like trans-2-dodecenal. Research on Citrus aurantium roots exposed to salt stress demonstrated notable quantitative changes in the composition of essential oils. Under a 100 mM NaCl treatment, the biosynthesis of (E)-2-dodecenal reached a maximum level, comprising 37.60% of the total aldehydes. nih.gov This suggests that salinity stress can induce an increase in the concentration of trans-2-dodecenal in citrus roots.

Similarly, studies on coriander (Coriandrum sativum L.) under salt stress revealed that (E)-2-dodecenal was one of the important components of the essential oil in both stems and leaves. Its content, along with other compounds like (E)-2-decenal and dodecanal, was affected differently depending on the level of salt treatment and the plant organ. researchgate.netresearchgate.net While the specific changes in trans-2-dodecenal levels in coriander varied with stress intensity and plant part, the research indicates a clear influence of salinity on its production. researchgate.netresearchgate.net

The response of VOCs to environmental stress is not limited to salinity. In tea plants (Camellia sinensis), mild field drought stress led to a substantial increase in the diversity of VOCs in certain cultivars, with aldehydes showing a marked increase in one cultivar under these conditions. mdpi.com Although trans-2-dodecenal was not specifically highlighted in this tea study, it illustrates the broader phenomenon of VOC shifts in response to abiotic stress.

Data from studies on Citrus aurantium roots under salinity stress provide a specific example of how trans-2-dodecenal levels change:

| Treatment | Percentage of (E)-2-Dodecenal in Total Aldehydes |

| Control | 30.81% nih.gov |

| 100 mM NaCl | 37.60% nih.gov |

This table illustrates an increase in the relative abundance of trans-2-dodecenal in Citrus aurantium roots under high salinity conditions.

Ecological Significance of VOC Shifts under Stress Conditions

Shifts in the profile and concentration of VOCs, including trans-2-dodecenal, under stress conditions have significant ecological implications. These changes can mediate plant-insect interactions, plant-plant communication, and even influence the soil microbiome.

Trans-2-dodecenal has been identified as a dominant compound in the extracts of Eryngium foetidum that exhibits significant oviposition repellent effects against the potato tuber moth (Phthorimaea operculella Zeller). nih.govmdpi.com Studies have shown that trans-2-dodecenal at a concentration of 10 mg/mL achieved a 100% repellent effect on oviposition by these moths. nih.govmdpi.com The release of such deterrent VOCs under stress, such as herbivore attack or environmental challenges, can serve as a defense mechanism, protecting the plant from further damage. This highlights the ecological significance of changes in trans-2-dodecenal production as a means of chemical defense.

The ecological role of VOCs extends to attracting beneficial organisms or repelling pests. While the specific role of stress-induced increases in trans-2-dodecenal in attracting beneficials requires further research, the general principle that VOC shifts under stress influence species interactions is well-established. Plants release VOCs in response to various biotic and abiotic stressors, and these compounds can be toxic, repellent, or antifeedant to herbivores, and can also possess antifungal activities. researchgate.net Aldehydes, including trans-2-dodecenal, are part of the complex blend of VOCs emitted by plants that mediate these interactions. mdpi.comresearchgate.net

Furthermore, VOCs can play a role in plant-plant signaling, potentially alerting neighboring plants to stress conditions and priming their defenses. researchgate.net While the direct involvement of trans-2-dodecenal in such signaling under stress needs specific investigation, the broader context of stress-induced VOC changes suggests a potential for this compound to contribute to altered plant communication in the environment.

The increase in trans-2-dodecenal in response to salinity in plants like Citrus aurantium and Coriandrum sativum could therefore have ecological consequences related to altered interactions with herbivores, pathogens, or even beneficial microbes in the soil, mediated by the changed volatile profile.

Analytical and Biotechnological Research Methodologies

Extraction and Isolation Techniques for Bioactive Compound Discovery

The initial steps in studying bioactive compounds from natural sources involve efficient extraction and isolation methods to obtain the target molecules in a purified form.

Bioassay-Guided Fractionation from Natural Sources (e.g., plant extracts)

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds from complex natural matrices. This method involves systematically separating a crude extract into fractions based on their physical or chemical properties, followed by testing each fraction for the desired biological activity. researchgate.netcambridge.org The fractions exhibiting activity are further sub-fractionated and tested, iteratively, until the pure, active compound is isolated.

In the context of trans-2-dodecenal (B1235498), this methodology has been successfully applied. For instance, a study investigating the anthelmintic activity of Eryngium foetidum utilized bioassay-guided isolation. researchgate.netresearchgate.netcambridge.orgnih.gov Crude extracts of the plant were screened for activity against Strongyloides stercoralis larvae. researchgate.netcambridge.org The most effective extract, identified as the petrol extract, was subjected to column chromatography. researchgate.netcambridge.org Bioassays were conducted on the resulting fractions, leading to the identification and isolation of trans-2-dodecenal as the primary anthelmintic compound. researchgate.netcambridge.org This process demonstrates how biological activity serves as a guide throughout the separation steps to pinpoint the relevant compound within a complex mixture.

Advanced Chromatographic Separations for Compound Purity

Chromatographic techniques are essential for the separation and purification of trans-2-dodecenal from extracts or synthesis mixtures. Various chromatographic methods can be employed depending on the matrix and desired purity level.

Isolation of trans-2-dodecenal from natural sources typically involves solvent extraction or steam distillation followed by chromatographic purification. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for this purpose. For synthesized trans-2-dodecenal, purity can be verified using gas chromatography (GC) coupled with flame ionization detection (FID), complemented by thin-layer chromatography (TLC). Comparative retention times with authentic standards are crucial for validation in isolation and purification processes.

Spectroscopic and Spectrometric Characterization in Research

Once isolated, the structural identity and characteristics of trans-2-dodecenal are confirmed and studied using advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including natural products and their metabolites. libretexts.orgslideshare.net By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity, functional groups, and stereochemistry of a compound.

In the structural identification of trans-2-dodecenal and its metabolites, NMR spectroscopy, particularly 1D and 2D NMR experiments, is utilized. koreascience.kr For example, in studies of the microbial metabolism of trans-2-dodecenal, NMR data were crucial for identifying the resulting metabolites. koreascience.kr Analysis of the ¹H NMR spectrum of trans-2-dodecenal shows characteristic signals for the olefinic protons and the aldehyde proton, among others. koreascience.kr The coupling constant between the protons across the double bond provides information about its trans configuration. koreascience.kr The ¹³C NMR spectrum reveals the unique carbon environments within the molecule. slideshare.netkoreascience.kr Two-dimensional NMR techniques, such as HMBC, further confirm the connectivity between carbon and hydrogen atoms, aiding in the complete structural assignment. koreascience.kr

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling and Quantification

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. fmach.itmdpi.com This makes it ideal for profiling the volatile components of complex samples and quantifying specific compounds like trans-2-dodecenal.

GC-MS is frequently employed to identify and quantify trans-2-dodecenal in various matrices, including plant extracts and food products. researchgate.netmdpi.comebi.ac.ukresearchgate.net For instance, GC-MS analysis of the essential oil from Eryngium foetidum has identified trans-2-dodecenal as a major component. researchgate.netebi.ac.uk Similarly, it has been identified as a key flavor compound in pomelo peel oils using GC-MS and GC-quadrupole time-of-flight mass spectrometry (GC-QTOF/MS). researchgate.net GC-MS allows for the separation of trans-2-dodecenal from other volatile compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a fingerprint for identification by comparison with spectral libraries. fmach.it Quantification is achieved by comparing the peak area of trans-2-dodecenal in a sample to that of a known standard. fmach.itmdpi.com Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a common method for analyzing volatiles, including trans-2-dodecenal, from various samples. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reactivity Studies (e.g., peptide depletion, adduct formation)

LC-MS is a versatile technique that couples the separation capabilities of liquid chromatography with the sensitivity and specificity of mass spectrometry. It is particularly useful for analyzing non-volatile or less volatile compounds and studying their reactions, such as adduct formation with biomolecules. oup.comnih.govoup.com

While GC-MS is preferred for volatile profiling of trans-2-dodecenal itself, LC-MS plays a role in studying its reactivity, especially in biological contexts. Alpha,beta-unsaturated aldehydes, including those structurally related to trans-2-dodecenal, are known to react with nucleophilic sites on peptides and proteins, forming covalent adducts. oup.comnih.govresearchgate.netresearchgate.net LC-MS based assays are used to characterize the peptide reactivity of chemicals by simultaneously determining peptide depletion, peptide oxidation (dimerization), and adduct formation. oup.comnih.govoup.com Although specific detailed LC-MS studies on peptide adduct formation solely with trans-2-dodecenal were not extensively detailed in the provided context, the methodology is established for characterizing the reactivity of related α,β-unsaturated aldehydes with peptides and proteins. oup.comnih.govoup.comresearchgate.netresearchgate.net This involves separating reaction mixtures by LC and then using MS to detect and identify the resulting peptide-aldehyde adducts based on their mass-to-charge ratio and fragmentation patterns. oup.comresearchgate.net This approach provides insights into the potential interactions of trans-2-dodecenal with biological molecules.

In Vitro and In Vivo Model Systems for Biological Activity Assessment

The biological activities of trans-2-dodecenal are frequently assessed using both in vitro (in a laboratory setting, often using cultured cells or organisms) and in vivo (in living organisms) model systems. These systems allow researchers to evaluate the compound's effects on various biological targets and processes.

Microbial Culture Assays for Antimicrobial Efficacy (e.g., Minimum Inhibitory Concentration, Minimum Bactericidal Concentration)

Microbial culture assays are standard methods for determining the antimicrobial efficacy of a compound like trans-2-dodecenal. These assays typically involve exposing microorganisms to varying concentrations of the compound and observing the effect on their growth and survival. Key parameters measured include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Trans-2-dodecenal has demonstrated antimicrobial activity against several bacterial strains. Studies have shown its effectiveness against Staphylococcus aureus subsp. aureus, with reported MIC and MBC values of 105 µg/mL. uptc.edu.coscielo.org.co It has also shown inhibitory and bactericidal activity against Salmonella choleraesuis ssp. choleraesuis with lower MIC and MBC values of 6.25 µg/mL (34 µmol/L). uptc.edu.coresearchgate.net The compound's antimicrobial action is attributed to its ability to disrupt microbial cell membranes, leading to leakage of cellular contents and cell death. This mechanism targets various pathways crucial for maintaining cell membrane integrity.

Interactive Table 1: Antimicrobial Activity of trans-2-Dodecenal

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus subsp. aureus | 105 | 105 | uptc.edu.coscielo.org.co |

| Salmonella choleraesuis ssp. choleraesuis | 6.25 | 6.25 | uptc.edu.coresearchgate.net |

| Bacillus cereus | 4-8 | Not specified | researchgate.net |

| Bacillus subtilis | 4-8 | Not specified | researchgate.net |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration. Values may vary depending on the specific assay conditions and microbial strain tested.

Trans-2-dodecenal has also been identified as an antimicrobial compound in extracts from Etlingera coccinea and Etlingera sessilanthera, showing MIC values ranging from 4 to 8 µg/mL against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. researchgate.net

Parasitological Assays for Anthelmintic Potency (e.g., Lethal Dose 50, Lethal Time 50)

Parasitological assays are employed to evaluate the effectiveness of compounds against parasitic organisms, such as nematodes. Parameters like the Lethal Dose 50 (LD₅₀) and Lethal Time 50 (LT₅₀) are used to quantify the compound's potency.

Trans-2-dodecenal has demonstrated potent anthelmintic activity, particularly against the parasitic nematode Strongyloides stercoralis. cambridge.orgnih.govcabidigitallibrary.orgresearchgate.netnih.gov In in vitro studies using infective third-stage larvae of S. stercoralis, trans-2-dodecenal isolated from Eryngium foetidum showed a 24-hour LD₅₀ of 0.461 mM, which was significantly more potent than ivermectin (LD₅₀ = 2.251 mM) at the same time point. cambridge.orgnih.govcabidigitallibrary.org The 48-hour LD₅₀ values were 0.411 mM for trans-2-dodecenal and 0.499 mM for ivermectin, showing no significant difference at this later time point. cambridge.orgnih.govcabidigitallibrary.org The LT₅₀ value for a petrol extract of E. foetidum, where trans-2-dodecenal was identified as the main anthelmintic compound, was determined to be 4.7 hours against S. stercoralis larvae. cambridge.orgnih.govcabidigitallibrary.orgebi.ac.ukresearchgate.net

Interactive Table 2: In Vitro Anthelmintic Activity against Strongyloides stercoralis Larvae

| Compound | LD₅₀ (24 h exposure, mM) | LD₅₀ (48 h exposure, mM) | LT₅₀ (h) (for E. foetidum petrol extract) | Reference |

| trans-2-Dodecenal | 0.461 | 0.411 | 4.7 | cambridge.orgnih.govcabidigitallibrary.org |

| Ivermectin | 2.251 | 0.499 | Not specified | cambridge.orgnih.govcabidigitallibrary.org |

The mechanism by which trans-2-dodecenal exerts its anthelmintic effect likely involves the disruption of nematode neuromuscular signaling, although the precise molecular targets require further investigation.

Electrophysiological Techniques for Ion Channel Functional Studies

Electrophysiological techniques, such as patch-clamp, are used to study the function of ion channels in the presence of a compound. These methods measure electrical currents across cell membranes, providing insights into how a substance affects ion channel activity. pressbooks.pubresearchgate.net

Research has indicated that trans-2-dodecenal can activate certain ion channels. Specifically, it has been shown to activate multiple voltage-gated potassium channels of the KCNQ family, including the neuronal isoform KCNQ2/KCNQ3 and the cardiac isoform KCNQ1 in complexes with KCNE1. researchgate.netnih.govescholarship.orgsigmaaldrich.com The half maximal effective concentration (EC₅₀) for activating KCNQ2/KCNQ3 was reported as 60 ± 20 nM, while for KCNQ1/KCNE1, it was 260 ± 100 nM. researchgate.netescholarship.orgsigmaaldrich.com Trans-2-dodecenal has also been shown to activate TRPA1 channels. nih.gov

Behavioral Assays for Insect Repellency and Communication

Behavioral assays are used to assess the effects of compounds on insect behavior, such as attraction, repellency, or communication disruption. These assays can involve observing responses to volatile compounds in controlled environments. frontiersin.org

Trans-2-dodecenal has been investigated for its effects on insect behavior, particularly in the context of repellency and communication. It has been identified as a compound that elicits antennal responses in the potato tuber moth (Phthorimaea operculella) and demonstrates significant oviposition repellent effects against this pest. researchgate.netnih.govmdpi.com At a concentration of 10 mg/mL, trans-2-dodecenal achieved a 100% repellent effect on oviposition by PTM females. researchgate.netnih.govmdpi.com The repellent effect increased with increasing concentrations. nih.govmdpi.com

Trans-2-dodecenal has also been described as an alarm pheromone analog that exhibits high affinity to odorant-binding proteins (OBPs) in the brown marmorated stink bug (Halyomorpha halys), suggesting a role in mediating olfactory responses in this insect. researchgate.netresearchgate.netresearchgate.net While trans-2-dodecenal is distinct from trans-2-decenal, a known alarm pheromone in H. halys, its affinity for OBPs indicates its potential influence on stink bug communication and behavior. researchgate.netresearchgate.netresearchgate.nettandfonline.com

Interactive Table 3: Oviposition Repellency of trans-2-Dodecenal against Potato Tuber Moth (Phthorimaea operculella)

| Concentration (mg/mL) | Oviposition Stimulation Index (OSI) | Repellent Effect Significance | Reference |

| 0.62 | < 0 | Extremely significant (p < 0.001) | nih.govmdpi.com |

| 1.25 | < 0 | Extremely significant (p < 0.001) | nih.govmdpi.com |

| 2.5 | < 0 | Extremely significant (p < 0.001) | nih.govmdpi.com |

| 5 | < 0 | Extremely significant (p < 0.001) | nih.govmdpi.com |

| 10 | -100% | Extremely significant (p < 0.001) | researchgate.netnih.govmdpi.com |

Note: OSI < 0 indicates a repellent effect.

Computational and Omics Approaches

Computational and omics approaches provide powerful tools for investigating the potential interactions of trans-2-dodecenal at the molecular level and for understanding its broader biological effects.

In Silico Docking and Mutagenesis Studies for Receptor Binding

In silico docking studies use computational methods to predict how a molecule, such as trans-2-dodecenal, might bind to a target protein, such as a receptor or ion channel. nih.govsigmaaldrich.comnih.govuab.catfsu.edu Mutagenesis studies involve altering specific amino acid residues in the target protein to experimentally validate the predicted binding sites and understand the importance of those residues for binding and function. nih.govsigmaaldrich.comfsu.educas.cnnih.gov

In silico docking and mutagenesis studies have been employed to investigate the binding of trans-2-dodecenal to KCNQ channels. These studies identified a binding site for trans-2-dodecenal juxtaposed between residues on the KCNQ S5 transmembrane segment and the S4-5 linker. researchgate.netnih.govescholarship.orgsigmaaldrich.com This provides a molecular basis for the observed activation of KCNQ channels by the compound. researchgate.netnih.govescholarship.orgsigmaaldrich.com Computational tools, including molecular docking, are also used to predict interactions of trans-2-dodecenal with target proteins in helminths, such as ion channels, to understand its anthelmintic mechanism. In vitro mutagenesis assays can then be used to validate these binding hypotheses.

Comparative Transcriptomics to Elucidate Affected Molecular Pathways

Comparative transcriptomics, often employing techniques like RNA sequencing (RNA-seq), is a powerful tool for investigating the molecular pathways influenced by a compound like trans-2-dodecenal. This method allows researchers to compare gene expression profiles in biological systems exposed to trans-2-dodecenal versus control groups. By identifying differentially expressed genes, insights can be gained into the biological processes and pathways that are activated or repressed in response to the compound.

While direct studies specifically detailing comparative transcriptomic analysis of trans-2-dodecenal's effects across multiple organisms or conditions were not extensively found in the search results, the utility of this approach for understanding compound-affected pathways is highlighted in related research. For instance, comparative transcriptomics (e.g., RNA-seq) is mentioned as a method to reveal novel pathways affected by bioactive compounds . In the context of insect olfaction, transcriptome sequencing has been used to identify odorant binding proteins (OBPs) that interact with volatile compounds, including trans-2-dodecenal analogs. A study on the brown marmorated stink bug (Halyomorpha halys) utilized transcriptome sequencing to identify OBP-associated genes, and ligand-binding experiments showed high affinity of specific OBPs to trans-2-dodecenal, suggesting its role in mediating responses to alarm pheromones and host-related volatiles. researchgate.netresearchgate.net This indicates how transcriptomics can lay the groundwork for understanding the molecular basis of an organism's interaction with trans-2-dodecenal.

Furthermore, comparative transcriptome analysis and in vitro functional studies have been used to examine the role of OBPs in the oviposition behavior of Plutella xylostella (diamondback moth) in response to plant volatiles, including trans-2-dodecenal. researcher.life These studies demonstrate how transcriptomics can help identify genes involved in the perception and response to trans-2-dodecenal, thereby elucidating affected molecular pathways related to behavior and interaction with the environment.

Lipidomics and Volatomics for Comprehensive Metabolic Signature Analysis

Lipidomics and volatilomics (a subset of metabolomics focusing on volatile organic compounds) provide complementary approaches to comprehensively analyze the metabolic signature influenced by trans-2-dodecenal.

Lipidomics involves the large-scale study of lipids within a biological system. Changes in lipid profiles can indicate alterations in cell membrane integrity, signaling pathways, and energy metabolism. Given that trans-2-dodecenal has been shown to disrupt microbial cell membranes, lipidomics could be particularly relevant for understanding its antimicrobial mechanism of action. smolecule.com While specific lipidomic studies directly on trans-2-dodecenal were not prominently featured, research on related areas, such as the analysis of oxidized lipids in human breast milk, demonstrates the application of lipidomics in studying changes in lipid composition. researcher.life The increase in endogenous fatty aldehydes observed in exhaled breath during propofol (B549288) anesthesia, suggestive of lipid peroxidation and oxidative stress, further highlights the potential of analyzing aldehyde-related lipid changes using metabolomics/volatomics. researcher.life

Volatomics focuses on identifying and quantifying volatile organic compounds (VOCs). Trans-2-dodecenal itself is a volatile compound contributing to the aroma of certain plants , and its presence and changes in concentration can be analyzed using volatilomic techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netmdpi.comresearchgate.net Studies on the volatile profiles of rice cultivars, for example, have identified trans-2-dodecenal as one of the key aroma compounds, and volatilomics has been used to assess how processing methods like ultrasound treatment affect its concentration and contribution to aroma. mdpi.commdpi.com

Research findings from volatilomics studies demonstrate the detection and quantification of trans-2-dodecenal in various matrices. In deep-fat frying processes, trans-2-dodecenal was detected and its relative amounts were investigated under different conditions. researchgate.net

An interactive table illustrating the detection of trans-2-dodecenal in different contexts using volatilomics can be presented as follows:

| Matrix | Detection Method | Context | Findings | Source |

| Cooked Rice Volatiles | SPME/GC–MS | Aroma analysis, Ultrasound treatment effect | Identified as a key aroma compound; OAVs can range below/above 1. mdpi.com | mdpi.com |

| Deep-Fat Frying Oil | SPME-GC-MS | Aldehyde formation during heating/frying | Detected, relative amounts change with time and frying material. researchgate.net | researchgate.net |

| Pomegranate Juice | GC-MS, GC-O, OAV | Aroma characterization | Identified as a volatile compound. researchgate.net | researchgate.net |

The combination of lipidomics and volatilomics offers a comprehensive view of how trans-2-dodecenal might influence metabolic pathways, either through direct interaction and subsequent changes in lipid profiles or by being part of a complex mixture of volatile compounds that characterize a biological or environmental sample.

Advances in Synthetic Analogues and Derivatives Research

Design and Synthesis of trans-2-Dodecenal (B1235498) Analogues

The design and synthesis of trans-2-dodecenal analogues involve modifying the parent structure to investigate how these changes affect its physical, chemical, and biological properties. Trans-2-dodecenal is characterized by a 12-carbon chain with a trans-configured double bond at the C2 position and an aldehyde functional group. Analogues can be designed by altering the alkyl chain length, modifying or shifting the position or configuration of the double bond, or changing the aldehyde functional group to other functionalities like alcohols or carboxylic acids.

Synthetic routes to unsaturated aldehydes, including analogues of trans-2-dodecenal, often employ methods such as the Wittig reaction, which allows for stereoselective formation of the double bond. Another approach involves hydroformylation of olefins, followed by selective hydrogenation. Research also explores microbial systems for the sustainable synthesis of such compounds. For instance, studies have investigated the ability of microorganisms like Mycobacterium phlei and Mortierella ramanniana to metabolize trans-2-dodecenal, suggesting potential biocatalytic routes for producing derivatives.

Examples of synthesized analogues mentioned in research include trans-2-decenal (a shorter chain analogue) and trans-3-dodecenoic acid (a microbial metabolite). The synthesis of related epoxy-alkenals, such as trans-4,5-epoxy-(E)-2-decenal, has also been reported using methods involving epoxidation followed by Wittig-type chain elongation. nih.gov

Structure-Activity Relationship Studies for Enhanced Bioactivity

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of trans-2-dodecenal and its analogues relates to their biological activity. These studies guide the rational design of new compounds with improved potency or targeted effects.

Impact of Alkyl Chain Length on Biological Activity